6-Deoxypenciclovir

概要

説明

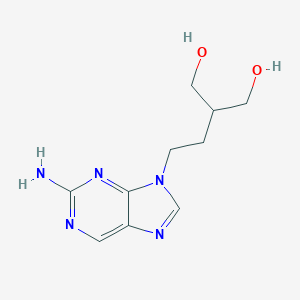

6-Deoxypenciclovir is a synthetic guanine derivative and an inactive metabolite of the antiviral prodrug famciclovir. It is primarily known for its role in the bioactivation process, where it is converted to the active antiviral agent penciclovir. Penciclovir is effective against herpes simplex virus types 1 and 2, as well as varicella-zoster virus .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxypenciclovir involves the hydrolysis of famciclovir. Famciclovir undergoes sequential hydrolysis of its acetyl groups to yield this compound, which is then oxidized to penciclovir .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of famciclovir under controlled conditions. The process is optimized to ensure high yield and purity of the compound. The hydrolysis is usually carried out in the presence of water and a suitable acid or base catalyst .

化学反応の分析

Types of Reactions: 6-Deoxypenciclovir primarily undergoes oxidation reactions. The oxidation of this compound to penciclovir is catalyzed by the enzyme aldehyde oxidase .

Common Reagents and Conditions:

Oxidation: Aldehyde oxidase is the primary enzyme involved in the oxidation of this compound to penciclovir. .

Hydrolysis: The hydrolysis of famciclovir to this compound involves water and an acid or base catalyst.

Major Products:

Oxidation Product: Penciclovir.

Hydrolysis Product: this compound.

科学的研究の応用

Pharmacokinetics and Metabolism

6-Deoxypenciclovir is formed through the metabolism of famciclovir. Studies indicate that 6-DP undergoes oxidation to yield penciclovir, facilitated by enzymes such as aldehyde oxidase found in human liver cytosol. The oxidation process has been shown to produce 8-oxo-6-deoxypenciclovir alongside penciclovir itself, suggesting that 6-DP can serve as an intermediate in the activation of famciclovir into its active form .

Table 1: Metabolic Pathways of this compound

| Compound | Enzyme Involved | Metabolite Produced |

|---|---|---|

| Famciclovir | Aldehyde oxidase | Penciclovir |

| This compound | Aldehyde oxidase | Penciclovir, 8-oxo-6-DP |

Therapeutic Implications

The therapeutic potential of this compound lies in its role as a precursor to penciclovir, which is utilized in treating herpes simplex virus (HSV) infections. Research has explored the synthesis of amino acid ester derivatives of this compound aimed at enhancing oral bioavailability and therapeutic efficacy. These derivatives have shown improved urinary recovery rates for penciclovir compared to direct administration of penciclovir itself .

Case Studies and Research Findings

- Amino Acid Ester Derivatives : A study synthesized various amino acid ester derivatives from this compound and evaluated their pharmacokinetic profiles in animal models. Notably, derivatives such as O-L-valinate and O-L-isoleucinate demonstrated significantly higher urinary recovery of penciclovir than famciclovir itself, indicating a potential pathway for improving antiviral therapies .

- Oxidation Studies : Research on the oxidation of this compound revealed that it is effectively converted to penciclovir by aldehyde oxidase in various species, including humans and rats. This highlights the compound's relevance in understanding drug activation mechanisms and optimizing antiviral treatments .

- Pediatric Pharmacokinetics : A multicenter study investigated the pharmacokinetics of famciclovir in infants, revealing insights into how age affects drug metabolism and efficacy. The findings emphasized the importance of understanding how metabolites like this compound contribute to overall treatment outcomes in pediatric populations .

作用機序

The primary mechanism of action of 6-Deoxypenciclovir involves its phosphorylation by cellular kinases. The monophosphate form is further phosphorylated by cellular guanylate kinase to the triphosphate form, which is the active form that competes with natural nucleotides for incorporation into DNA . This results in the inhibition of viral DNA synthesis and replication .

類似化合物との比較

Acyclovir: Another guanine derivative used as an antiviral agent.

Ganciclovir: A guanine derivative with antiviral activity against cytomegalovirus.

Penciclovir: The active metabolite of 6-Deoxypenciclovir with antiviral properties.

生物活性

6-Deoxypenciclovir is an acyclic guanosine analog and an important metabolite of famciclovir, a prodrug used primarily for the treatment of herpes virus infections. This compound exhibits significant biological activity, particularly through its conversion to penciclovir, which is the active antiviral agent. This article delves into the biological activity of this compound, focusing on its metabolic pathways, antiviral efficacy, and potential therapeutic applications.

Oxidation and Conversion

The biological activity of this compound is largely dependent on its metabolic conversion to penciclovir. This conversion is catalyzed by aldehyde oxidase, an enzyme present in various species including humans. Studies have shown that:

- In vitro studies demonstrated that this compound can be oxidized to penciclovir and other metabolites such as 8-oxo-6-deoxypenciclovir by aldehyde oxidase from human and animal liver sources .

- The oxidation process is significant because it determines the bioavailability and therapeutic potency of the drug. In particular, human liver cytosol studies indicated that this conversion is crucial for effective antiviral activity .

Comparative Metabolism

The metabolism of this compound varies across different species. For instance:

| Species | Enzyme Activity | Major Metabolites Produced |

|---|---|---|

| Human | Active aldehyde oxidase | Penciclovir, 8-oxo-6-deoxypenciclovir |

| Guinea Pig | Active aldehyde oxidase | Penciclovir |

| Rat | Variability in enzyme presence | Penciclovir (in AO-active rats) |

| Bovine | Limited oxidation | Minimal conversion to penciclovir |

In rats, two groups were identified based on their enzyme activity: AO-active and AO-inactive. Only AO-active rats showed significant conversion of this compound to penciclovir .

This compound exhibits antiviral activity primarily through its role as a precursor to penciclovir. The mechanism involves:

- Inhibition of Viral DNA Synthesis : Similar to acyclovir, penciclovir competes with natural nucleotides for incorporation into viral DNA. Once incorporated, it leads to chain termination due to its structural modifications that prevent further elongation .

- Selectivity for Infected Cells : The activation of this compound in infected cells enhances its selectivity and reduces toxicity to uninfected cells, making it a safer option for treating herpes virus infections .

Efficacy in Clinical Studies

Clinical evaluations have shown that famciclovir, which relies on the metabolic activation of this compound, is effective against various herpes viruses:

- Herpes Simplex Virus (HSV) : Famciclovir has demonstrated efficacy in reducing the duration and severity of HSV outbreaks.

- Varicella-Zoster Virus (VZV) : It is also effective in managing shingles (herpes zoster), providing pain relief and reducing the duration of symptoms.

These findings underline the importance of understanding the biological activity of this compound for optimizing treatment regimens involving famciclovir.

Case Study: Efficacy in Immunocompromised Patients

A study involving immunocompromised patients treated with famciclovir reported significant reductions in HSV lesions compared to placebo groups. The study highlighted that:

- Patients receiving famciclovir had faster healing times and reduced viral shedding.

- The conversion rate of this compound to penciclovir was directly correlated with clinical outcomes, emphasizing the importance of metabolic activation for therapeutic success .

Case Study: Pharmacokinetics in Different Populations

Research examining pharmacokinetics across different demographics revealed variations in the metabolism of this compound:

特性

IUPAC Name |

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOWACPJSFGNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146353 | |

| Record name | Brl 42359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104227-86-3 | |

| Record name | 6-Deoxypenciclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104227-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brl 42359 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brl 42359 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DEOXYPENCICLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8C09G1O3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。